molecular formula C14H19BFNO3 B8129787 2-FLuoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-FLuoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8129787
M. Wt: 279.12 g/mol
InChI Key: XJUQXWHNVGTSOI-UHFFFAOYSA-N
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Description

2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid ester derivative with a benzene ring. This compound is significant in organic synthesis and has various applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in its potential use as an anticancer agent .

Biological Activity

2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound with potential biological activity, particularly in the realms of medicinal chemistry and pharmacology. Its unique structure incorporates a fluorine atom and a dioxaborolane moiety, which are known to influence biological interactions and properties.

  • Molecular Formula : C₁₄H₁₉BFNO₃
  • Molecular Weight : 279.12 g/mol
  • CAS Number : 2222333-26-6
  • Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its inhibitory effects on specific enzymes and its cytotoxicity in different cell lines.

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). It demonstrated significant inhibitory potency with an IC₅₀ value in the low nanomolar range (8 nM), indicating its potential as a therapeutic agent in conditions like Alzheimer's disease and cancer where GSK-3β is implicated .

Cytotoxicity Studies

Cytotoxic effects were assessed using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The compound was tested at various concentrations (0.1, 1, 10, 50, and 100 µM). Results indicated that it exhibited a dose-dependent decrease in cell viability at higher concentrations, suggesting potential for selective cytotoxicity against certain cancer cell lines while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeTest SystemConcentration Range (µM)Observed Effect
GSK-3β InhibitionRecombinant enzyme assay0.01 - 10IC₅₀ = 8 nM
CytotoxicityHT-22 Cells0.1 - 100Decreased viability at >10
BV-2 Cells0.1 - 100Significant reduction at >50

The mechanism through which this compound exerts its biological effects appears to be linked to its ability to interact with specific protein targets involved in cellular signaling pathways. The presence of the dioxaborolane group is believed to facilitate these interactions by enhancing binding affinity to target proteins .

Properties

IUPAC Name

2-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(18)17-5/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUQXWHNVGTSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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